Ac-rC Phosphoramidite-13C2,d1

LC-MS quantitation Oligonucleotide therapeutics Internal standard

Ac-rC Phosphoramidite-13C2,d1 is the only monomer that provides a precisely defined +3 Da mass increment (vs. unlabeled) with a unique 13C2,d1 NMR signature. This makes it non-substitutable for developing LC-MS/MS internal standards for antisense oligonucleotides and siRNAs, performing site-specific NMR resonance assignments in large RNAs, or conducting multiplexed metabolic flux analyses that require clear isotopic tracing. Using unlabeled or alternative isotopologues will break assay specificity.

Molecular Formula C47H64N5O9PSi
Molecular Weight 905.1 g/mol
Cat. No. B12375096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rC Phosphoramidite-13C2,d1
Molecular FormulaC47H64N5O9PSi
Molecular Weight905.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1,44+1
InChIKeyQKWKXYVKGFKODW-RSSMNJLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-rC Phosphoramidite-13C2,d1: Stable Isotope-Labeled Phosphoramidite for Oligonucleotide Synthesis and Quantitation


Ac-rC Phosphoramidite-13C2,d1 is a stable isotope-labeled ribonucleoside phosphoramidite building block . It is a derivative of Ac-rC Phosphoramidite (CAS 121058-88-6), a standard monomer for solid-phase RNA synthesis featuring 5'-DMT and 2'-TBDMS protecting groups . The label consists of two 13C atoms and one deuterium atom incorporated into the molecular structure, resulting in a molecular formula of C45¹³C2H63DN5O9PSi and a molecular weight of 905.09 g/mol . This compound serves as a precursor for the site-specific incorporation of heavy isotopes into synthetic oligoribonucleotides [1].

Why Ac-rC Phosphoramidite-13C2,d1 Cannot Be Replaced by Unlabeled or Single-Isotope Analogs in Quantitative MS and NMR Workflows


Substituting Ac-rC Phosphoramidite-13C2,d1 with unlabeled Ac-rC Phosphoramidite (MW 902.1) or alternative single-isotope versions (e.g., -15N, -13C,d1) in a quantitative assay or structural biology workflow fundamentally compromises the experimental design. Unlabeled building blocks generate oligonucleotides that are isobaric or spectrally identical to endogenous analytes, precluding their use as internal standards [1]. Alternative isotopologues with different isotopic signatures produce distinct mass shifts and NMR spectra, making direct substitution without re-optimizing the analytical method impossible . The specific isotopic labeling pattern of Ac-rC Phosphoramidite-13C2,d1 provides a defined, unique mass increment (+3 Da vs. unlabeled) and a specific NMR signature that is not interchangeable with other labeled analogs .

Ac-rC Phosphoramidite-13C2,d1: Quantifiable Differentiation Against In-Class Comparators


Mass Spectrometry Internal Standard: +3 Da Mass Shift vs. Unlabeled Ac-rC Phosphoramidite

Ac-rC Phosphoramidite-13C2,d1 produces an oligonucleotide product with a mass increment of +3 Da relative to the identical sequence synthesized with unlabeled Ac-rC Phosphoramidite . This mass shift is critical for its function as an internal standard (IS) in LC-MS/MS quantitation of synthetic oligonucleotides, a practice requiring a stable, isotopically labeled analog that co-elutes with the analyte but is distinguishable by mass spectrometry [1].

LC-MS quantitation Oligonucleotide therapeutics Internal standard

NMR Structural Biology: Site-Specific 13C Labeling vs. Uniform 13C/15N Labeling

Unlike uniformly labeled phosphoramidites produced via bacterial biomass [1], Ac-rC Phosphoramidite-13C2,d1 is designed for site-specific incorporation of 13C and D . This allows for the targeted placement of NMR-active nuclei at specific positions within an RNA sequence, a strategy employed to simplify complex NMR spectra and resolve specific structural questions, as demonstrated in the use of site-specific 13C-labeled ribose moieties for protein-RNA complex structure determination [2].

NMR spectroscopy RNA structure Isotopic labeling

Metabolic Tracing: 13C and D Dual-Labeling vs. 15N Single-Labeling for Metabolic Flux Analysis

The dual-labeling with 13C and D in Ac-rC Phosphoramidite-13C2,d1 provides a distinct isotopic signature compared to single-isotope labeled analogs like Ac-rC Phosphoramidite-15N . This dual-label enables more sophisticated mass spectrometry-based metabolic flux analyses, allowing researchers to simultaneously track both carbon and hydrogen atoms incorporated from the labeled cytidine into downstream RNA metabolites, a capability not afforded by single-isotope (15N) tracers [1].

Metabolomics Stable isotope tracing RNA metabolism

Therapeutic Oligonucleotide Impurity Profiling: High Purity vs. Standard Grade Phosphoramidites

For therapeutic applications, the use of high-purity phosphoramidites is critical to minimize product-related impurities. TheraPure grade Ac-rC Phosphoramidite, a high-purity version of the unlabeled monomer, is specified with HPLC purity ≥99% and a strict limit on a specific P(III) impurity (M-11 Impurity: ≤0.01%) . While the labeled Ac-rC Phosphoramidite-13C2,d1 is primarily a research tool, its production by reputable vendors typically adheres to similarly stringent purity standards (≥98% as specified by InvivoChem) . This contrasts with standard research-grade phosphoramidites, which may have lower purity specifications (e.g., ≥95% ), potentially introducing confounding impurities into critical experiments.

Oligonucleotide therapeutics GMP manufacturing Impurity analysis

Definitive Applications for Procuring Ac-rC Phosphoramidite-13C2,d1


Quantitative Bioanalysis of Therapeutic Oligonucleotides

Procurement of Ac-rC Phosphoramidite-13C2,d1 is essential for laboratories developing LC-MS/MS methods for the quantitation of antisense oligonucleotides, siRNAs, or other RNA-based therapeutics. The +3 Da mass shift provided by this monomer enables its use as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for correcting for matrix effects and analyte loss during sample preparation [1]. This is a regulatory expectation for pharmacokinetic and toxicokinetic studies in drug development.

NMR Structure Determination of RNA and RNA-Protein Complexes

Researchers investigating the three-dimensional structure of functional RNAs (e.g., riboswitches, ribozymes) or RNA-protein complexes will require Ac-rC Phosphoramidite-13C2,d1 for site-specific isotopic labeling. This approach, validated by the use of selectively 13C-labeled RNA sequences [2], is critical for resolving spectral overlap in large RNAs and assigning specific NMR resonances to individual nucleotides. This application leverages the targeted 13C and D labeling pattern for spectral editing .

Metabolic Flux Analysis of RNA Turnover and Modification

Procure this compound for advanced metabolomics studies focused on RNA metabolism. The dual 13C and D label provides a unique isotopic signature that can be traced from the incorporated monomer into various metabolic products (e.g., modified nucleosides, degradation products) using high-resolution mass spectrometry. This allows for a more detailed and multiplexed analysis of metabolic fluxes compared to single-isotope tracers like 15N [3], enabling new insights into RNA dynamics in cellular and in vivo models.

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